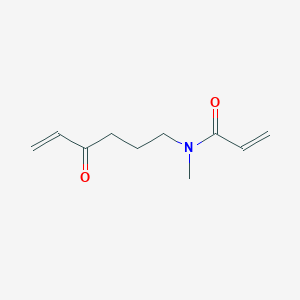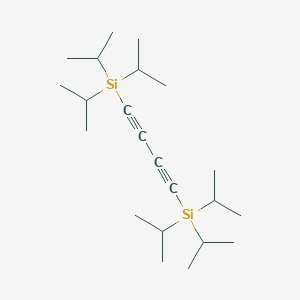
Silane, 1,3-butadiyne-1,4-diylbis[tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(triisopropylsilyl)buta-1,3-diyne is an organic compound characterized by its linear carbon backbone and the presence of triisopropylsilyl groups at both ends. This compound is of significant interest in organic chemistry due to its unique structural properties and its role as a building block in the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Bis(triisopropylsilyl)buta-1,3-diyne can be synthesized through various methods, including the Sonogashira palladium-catalyzed cross-coupling reaction. This method involves the reaction of terminal alkynes with aryl halides under specific conditions . Another common method is the Hay homo-coupling of trimethylsilylacetylene, which uses a catalytic system of CuI/tetramethylethynylenediamine in the presence of oxygen and acetone .
Industrial Production Methods: Industrial production of 1,4-bis(triisopropylsilyl)buta-1,3-diyne typically involves large-scale application of the aforementioned synthetic routes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(triisopropylsilyl)buta-1,3-diyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alkanes or alkenes.
Substitution: Substitution reactions often involve the replacement of the triisopropylsilyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions.
Major Products: The major products formed from these reactions include diketones, alkanes, alkenes, and various substituted derivatives .
Applications De Recherche Scientifique
1,4-Bis(triisopropylsilyl)buta-1,3-diyne has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,4-bis(triisopropylsilyl)buta-1,3-diyne exerts its effects involves its ability to participate in various chemical reactions due to its reactive carbon-carbon triple bonds. These bonds can undergo addition reactions, leading to the formation of new compounds with diverse functionalities. The triisopropylsilyl groups provide steric protection, enhancing the stability of the compound and its intermediates .
Comparaison Avec Des Composés Similaires
1,4-Bis(trimethylsilyl)buta-1,3-diyne: Similar in structure but with trimethylsilyl groups instead of triisopropylsilyl groups.
1,4-Bis(biphenyl-4-yl)buta-1,3-diyne: Contains biphenyl groups, offering different electronic properties.
Uniqueness: 1,4-Bis(triisopropylsilyl)buta-1,3-diyne is unique due to its combination of steric protection and reactivity. The triisopropylsilyl groups not only stabilize the compound but also influence its reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
125251-42-5 |
|---|---|
Formule moléculaire |
C22H42Si2 |
Poids moléculaire |
362.7 g/mol |
Nom IUPAC |
tri(propan-2-yl)-[4-tri(propan-2-yl)silylbuta-1,3-diynyl]silane |
InChI |
InChI=1S/C22H42Si2/c1-17(2)23(18(3)4,19(5)6)15-13-14-16-24(20(7)8,21(9)10)22(11)12/h17-22H,1-12H3 |
Clé InChI |
OICLCUORDURFKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


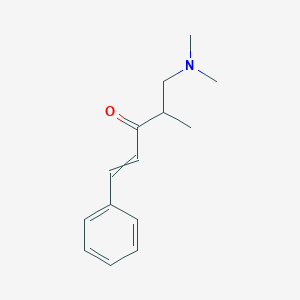
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
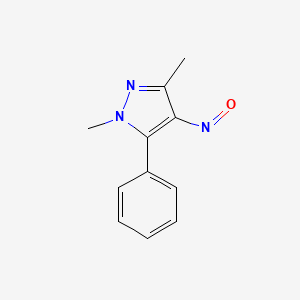
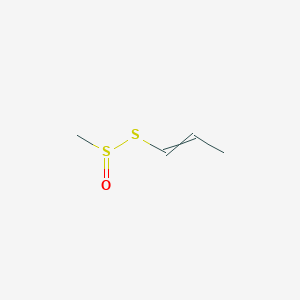
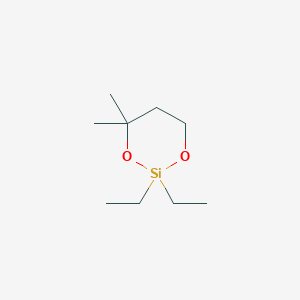
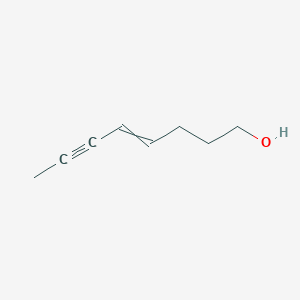
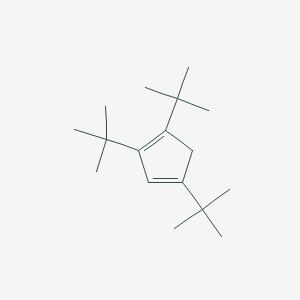
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
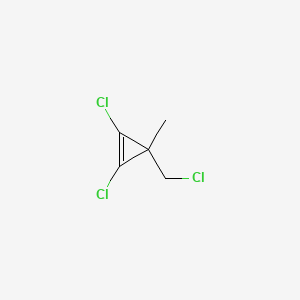
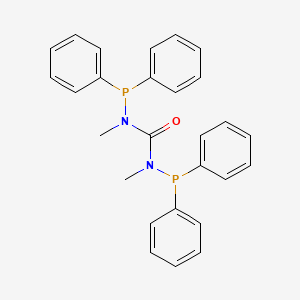
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
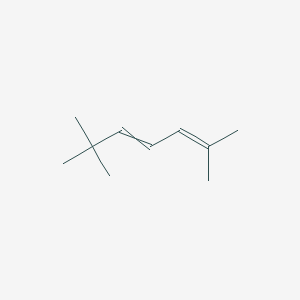
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
